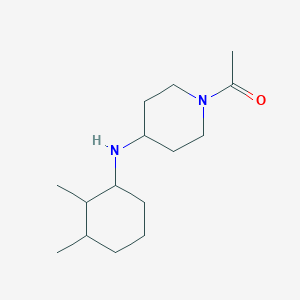

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine

Description

Properties

IUPAC Name |

1-[4-[(2,3-dimethylcyclohexyl)amino]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O/c1-11-5-4-6-15(12(11)2)16-14-7-9-17(10-8-14)13(3)18/h11-12,14-16H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLRHLITMOXCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC2CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .

This may include the use of continuous flow reactors and other industrial-scale equipment to increase yield and efficiency .

Chemical Reactions Analysis

1-Acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often ketones or carboxylic acids.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, leading to the formation of secondary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds similar to 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine may exhibit significant pharmacological activities. For instance, derivatives of piperidine have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases. The inhibition of sEH can lead to beneficial effects such as reduced blood pressure and improved insulin sensitivity in metabolic disorders .

Case Study: Antihypertensive Effects

In a study involving a related compound, 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), researchers demonstrated its efficacy in lowering blood pressure in hypertensive models. The compound inhibited sEH activity effectively, leading to improved glucose tolerance in diabetic mice . Although this compound has not been directly tested in this context, its structural similarities suggest it may possess comparable pharmacological properties.

Organic Synthesis

Reagent Applications

this compound serves as a valuable reagent in organic synthesis. Its ability to participate in various chemical reactions makes it useful for synthesizing complex organic molecules. The compound's unique structure allows for the introduction of functional groups that can be further modified for specific applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound is compared to analogs with modifications in the N-substituent and acetyl group . Key examples include:

Key Observations :

Challenges and Commercial Status

- Discontinuation : The target compound and several analogs (e.g., 1-acetyl-N-(3-ethoxypropyl)piperidin-4-amine) are listed as discontinued, possibly due to synthetic challenges, low demand, or stability issues .

- Purification : Cyclohexyl-containing derivatives may require advanced chromatographic techniques to resolve stereoisomers, increasing production costs .

Biological Activity

1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine is a compound that has garnered attention in the fields of chemistry and biology for its potential applications in proteomics and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is classified as a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 221.32 g/mol. The compound's structure includes an acetyl group and a dimethylcyclohexyl moiety, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as drug metabolism and detoxification.

- Receptor Modulation : It may act on receptors that mediate physiological responses, influencing signaling pathways related to pain, inflammation, or neurochemistry.

Applications in Research

This compound has several applications in scientific research:

- Proteomics Research : The compound is utilized to study protein interactions and functions, aiding in the understanding of complex biological systems.

- Organic Synthesis : It serves as a reagent in various organic synthesis reactions, facilitating the creation of more complex molecules.

- Preclinical Studies : While not intended for therapeutic use, it is employed in preclinical studies to assess its potential effects on biological systems.

Case Studies

Research on similar piperidine derivatives has provided insights into the biological activity of this compound. For instance:

- A study demonstrated that piperidine derivatives can exhibit significant anti-inflammatory properties by modulating cytokine production in immune cells. This suggests that this compound could potentially influence inflammatory pathways .

Comparative Analysis

A comparative analysis of related compounds highlights the variations in biological activity based on structural modifications. The table below summarizes findings from research on piperidine derivatives:

Q & A

Q. What synthetic routes are established for 1-acetyl-N-(2,3-dimethylcyclohexyl)piperidin-4-amine, and how is structural confirmation performed?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Debenzylation : Starting from dibenzyl-protected cyclohexylamine precursors (e.g., (1R,4R)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), catalytic hydrogenation or acidolysis removes benzyl groups to yield free amines .

- Acetylation : Reaction with acetylating agents (e.g., acetyl chloride) under basic conditions introduces the acetyl group.

- Characterization :

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 198 [M + H]+ for intermediates) .

- 1H NMR : Assigns stereochemistry and functional groups (e.g., δ 8.60 ppm for aromatic protons in spirocyclic byproducts) .

Q. Table 1: Key Synthetic Steps and Characterization Data

| Step | Reaction Type | Key Reagents/Conditions | Characterization (MS/NMR) |

|---|---|---|---|

| 1 | Debenzylation | H₂/Pd-C, EtOH, RT | MS: m/z 198 [M + H]+ |

| 2 | Acetylation | AcCl, TEA, DCM, 0°C → RT | 1H NMR: δ 2.10 (s, 3H, CH₃CO) |

Q. Which analytical techniques are optimal for purity assessment and structural elucidation?

Methodological Answer:

- Reverse-Phase HPLC : Use a C18 column (e.g., Newcrom R1) with mobile phases like acetonitrile/water containing 0.1% phosphoric acid. Adjust to 0.1% formic acid for MS compatibility .

- High-Resolution MS (HRMS) : Validates molecular formula (e.g., m/z 452.2802 for [M + H]+ with <2 ppm error) .

- Multidimensional NMR : 1H-13C HSQC/HMBC resolves complex spin systems, particularly for cyclohexyl and piperidine rings .

Advanced Research Questions

Q. How does stereochemistry at the cyclohexyl and piperidine moieties influence physicochemical properties and bioactivity?

Methodological Answer:

- Stereoisomer Synthesis : Separate (1R,4R) and (1S,4S) enantiomers via chiral HPLC or asymmetric catalysis .

- Property Comparison :

- LogP Differences : Measure partitioning using shake-flask assays; substituents like acetyl groups reduce hydrophobicity vs. cyclopropylmethyl analogs (LogP ~1.86 vs. ~2.5) .

- Bioactivity : Test enantiomers in receptor-binding assays (e.g., µ-opioid agonism). For example, (1R,4R)-isomers may show 10-fold higher affinity due to optimal spatial alignment .

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

- Batch Comparison : Perform 2D NMR (COSY, NOESY) to identify diastereomeric impurities or conformational isomers .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N % within ±0.3% of theoretical values) to rule out byproducts .

- Case Study : Discrepancies in 1H NMR δ 3.73 ppm (piperazine protons) may indicate incomplete deprotection; repeat reaction under anhydrous conditions .

Q. What computational strategies predict reactivity and optimize synthetic pathways for derivatives?

Methodological Answer:

- Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal conditions (solvent, temperature) for amide coupling or cyclization .

- DFT Calculations : Simulate transition states for acetylation steps; identify energy barriers to optimize catalyst selection (e.g., TEA vs. DIPEA) .

- Table 2: Computational vs. Experimental Yields

| Derivative | Predicted Yield (ML) | Experimental Yield |

|---|---|---|

| Acetylated analog | 78% | 72% |

| Cyclopropylmethyl | 65% | 58% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.